

## Application Notes and Protocols for the Analytical Characterization of Infigratinib-Boc

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

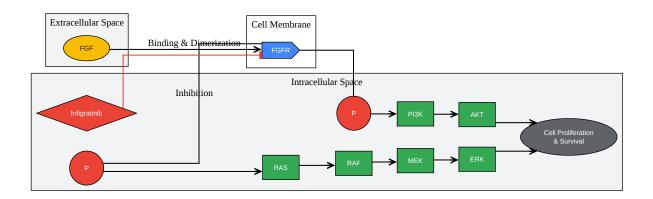
Infigratinib is a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs), which are key regulators of cell proliferation, differentiation, and survival.[1][2] Genetic alterations in FGFRs can lead to aberrant signaling, driving the growth of various cancers.[1] Infigratinib-Boc is a derivative of Infigratinib containing a tert-butyloxycarbonyl (Boc) protecting group. The analytical characterization of Infigratinib-Boc is a critical step in drug development and manufacturing to ensure its identity, purity, and quality.

These application notes provide detailed protocols for the characterization of **Infigratinib-Boc** using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

### **Signaling Pathway of Infigratinib**

Infigratinib targets the FGFR signaling pathway. Under normal conditions, the binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine kinase domains. This initiates a cascade of downstream signaling, including the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation and survival. In some cancers, FGFR alterations lead to constitutive activation of this pathway, promoting uncontrolled tumor growth. Infigratinib acts as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs and blocking the downstream signaling cascades.





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Caption: Infigratinib inhibits the FGFR signaling pathway.

# **Analytical Methods for Infigratinib-Boc Characterization**

The following tables summarize the instrumental conditions for the analysis of **Infigratinib-Boc** using HPLC and LC-MS/MS. These methods are adapted from validated procedures for Infigratinib and are suitable for the determination of purity and identity of **Infigratinib-Boc**.

### **High-Performance Liquid Chromatography (HPLC)**

Table 1: HPLC Method Parameters for Infigratinib-Boc Analysis



Parameter	Condition
Column	Kromosil C18 (150 x 4.6 mm, 5 μm)[3]
Mobile Phase	0.1% Formic Acid in Water : Acetonitrile (60:40, v/v)[3]
Flow Rate	1.0 mL/min[3]
Column Temperature	30°C[3]
Detection Wavelength	320 nm[3]
Injection Volume	10 μL[3]
Expected Retention Time	~2.6 min (for Infigratinib, may vary for Infigratinib-Boc)[3]

### Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Table 2: LC-MS/MS Method Parameters for Infigratinib-Boc Analysis



Parameter	Condition
Chromatography	UPLC
Column	Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)[4]
Mobile Phase A	0.1% Formic Acid in Water[4]
Mobile Phase B	Acetonitrile[4]
Gradient Elution	0-0.5 min (10% B), 0.5-1.0 min (90% B), 1.0-1.4 min (90% B), 1.4-1.5 min (10% B)[4]
Flow Rate	0.30 mL/min[4]
Column Temperature	40°C[4]
Injection Volume	3.0 μL[4]
Ionization Mode	Electrospray Ionization (ESI), Positive[4]
MRM Transition	m/z 660.2 -> [Fragment Ion] (Expected for [M+H]+ of Infigratinib-Boc)
Cone Voltage	20 V[4]
Collision Energy	20 eV[4]

## **Experimental Protocols**

# Protocol 1: Purity Determination of Infigratinib-Boc by HPLC

- 1. Objective: To determine the purity of an **Infigratinib-Boc** sample by assessing the peak area percentage of the main component.
- 2. Materials:
- Infigratinib-Boc reference standard
- Infigratinib-Boc sample



- Acetonitrile (HPLC grade)
- Formic acid (analytical grade)
- Deionized water
- Volumetric flasks, pipettes, and vials
- 3. Instrument:
- HPLC system with a UV detector
- 4. Procedure:
- Mobile Phase Preparation: Prepare a 60:40 (v/v) mixture of 0.1% formic acid in water and acetonitrile. Filter and degas the mobile phase.
- Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Infigratinib-Boc reference standard in the mobile phase to obtain a final concentration of 50 μg/mL.
- Sample Solution Preparation: Accurately weigh and dissolve the **Infigratinib-Boc** sample in the mobile phase to obtain a final concentration of 50  $\mu$ g/mL.
- Chromatographic Analysis:
  - Set up the HPLC system according to the parameters in Table 1.
  - Inject the standard solution to check for system suitability (e.g., retention time, peak shape). The retention time for Infigratinib is approximately 2.630 min.[3]
  - Inject the sample solution.
  - Record the chromatogram and integrate the peaks.
- 5. Data Analysis: Calculate the purity of the **Infigratinib-Boc** sample by determining the percentage of the main peak area relative to the total peak area of all components in the chromatogram.



# Protocol 2: Identification and Quantification of Infigratinib-Boc by LC-MS/MS

1. Objective: To confirm the identity of **Infigratinib-Boc** and quantify its concentration in a sample using a highly sensitive and selective LC-MS/MS method.

#### 2. Materials:

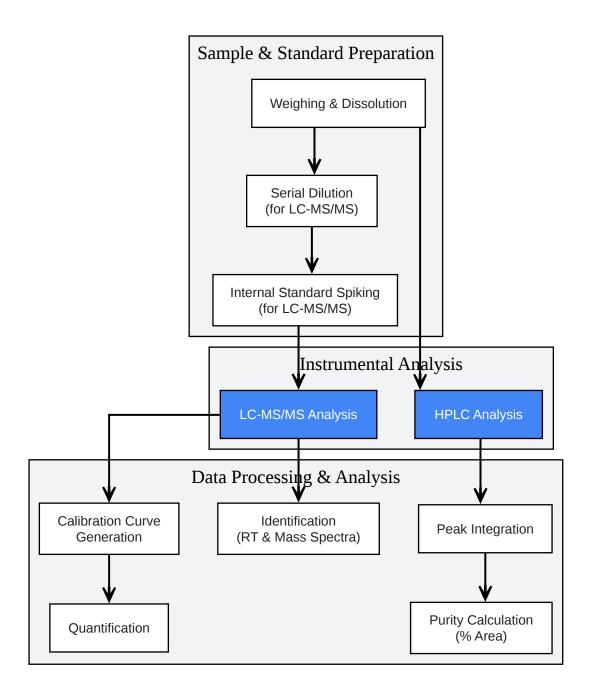
- · Infigratinib-Boc reference standard
- Infigratinib-Boc sample
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Deionized water (LC-MS grade)
- Internal Standard (IS), e.g., Derazantinib[4]
- · Volumetric flasks, pipettes, and vials
- 3. Instrument:
- UPLC system coupled with a triple quadrupole mass spectrometer
- 4. Procedure:
- Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).
- Standard Stock Solution Preparation: Prepare a stock solution of **Infigratinib-Boc** reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 2-600 ng/mL).[4]



- Internal Standard (IS) Solution: Prepare a working solution of the IS at a fixed concentration.
- Sample Preparation:
  - Dissolve the Infigratinib-Boc sample in a suitable solvent.
  - Dilute the sample solution with the mobile phase to fall within the calibration curve range.
  - Add the IS solution to all standards and samples.
- LC-MS/MS Analysis:
  - Set up the LC-MS/MS system according to the parameters in Table 2. The ion transition for Infigratinib is m/z 559.88 → 313.10.[4]
  - Inject the calibration standards to generate a calibration curve.
  - Inject the prepared sample solutions.
- 5. Data Analysis:
- Identification: Confirm the identity of **Infigratinib-Boc** by comparing its retention time and mass spectrum (parent and fragment ions) with the reference standard.
- Quantification: Use the calibration curve to determine the concentration of **Infigratinib-Boc** in the sample based on the peak area ratio of the analyte to the internal standard.

### **Experimental Workflow**





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Caption: General workflow for Infigratinib-Boc analysis.

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